Head-to-Head Phase III Clinical Efficacy: Posaconazole Demonstrates Comparable Efficacy with Lower Treatment-Related Adverse Events Versus Voriconazole in Invasive Aspergillosis
In a double-blind, randomized, phase III non-inferiority study (NCT01782131) comparing posaconazole (300 mg IV/300 mg oral once daily) with voriconazole (4 mg/kg IV twice daily/200 mg oral twice daily) for the treatment of invasive aspergillosis, the two agents demonstrated comparable efficacy outcomes. However, posaconazole showed a clinically meaningful difference in tolerability, with treatment-related adverse events occurring in 29.9% of posaconazole-treated subjects compared with 40.1% of voriconazole-treated subjects [1]. Additionally, exposure-response analysis revealed that participants in the highest quartile of voriconazole trough concentrations experienced higher all-cause mortality through day 42 compared to participants in the lower three quartiles of voriconazole trough concentrations—an exposure-safety liability not observed with posaconazole [2]. Median duration of study treatment was comparable between groups (67 days for posaconazole, 64 days for voriconazole) [1].
| Evidence Dimension | Treatment-related adverse events (TRAEs) frequency |
|---|---|
| Target Compound Data | 29.9% of subjects experienced TRAEs |
| Comparator Or Baseline | Voriconazole: 40.1% of subjects experienced TRAEs |
| Quantified Difference | Absolute reduction of 10.2 percentage points in TRAE frequency |
| Conditions | Phase III double-blind randomized controlled trial; 575 ITT participants; invasive aspergillosis; NCT01782131 |
Why This Matters
This direct comparative safety advantage supports posaconazole selection when minimizing treatment-emergent toxicity is a clinical priority in vulnerable immunocompromised populations.
- [1] Maertens J, et al. Pharmacokinetic relationships in the double-blind randomised study of posaconazole and voriconazole for treatment of invasive aspergillosis. ECCMID Abstract #02114. View Source
- [2] Maertens J, et al. Pharmacokinetic and exposure response analysis of the double-blind randomized study of posaconazole and voriconazole for treatment of invasive aspergillosis. Clin Drug Investig. 2023;43(9):681-690. View Source
